4-(Aminomethyl)-2,6-dimethylaniline: A Bifunctional Scaffold for Orthogonal Conjugation
4-(Aminomethyl)-2,6-dimethylaniline: A Bifunctional Scaffold for Orthogonal Conjugation
Topic: 4-(Aminomethyl)-2,6-dimethylaniline (CAS 2913244-47-8 / 917388-67-1) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Aminomethyl)-2,6-dimethylaniline is a specialized diamine intermediate distinguished by its chemically orthogonal amine functionalities. Unlike symmetric diamines, this molecule features one sterically hindered, electron-deficient aromatic amine and one unhindered, nucleophilic aliphatic amine. This duality allows for precise, stepwise functionalization, making it a critical scaffold in the synthesis of Antibody-Drug Conjugates (ADCs) , HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) , and N-heterocyclic carbene (NHC) ligands for catalysis.
Note on Identifiers: While CAS 2913244-47-8 is a recent registry assignment often appearing in emerging catalogs, the compound is historically indexed under CAS 917388-67-1 (free base). Researchers should cross-reference both identifiers when sourcing materials.
Physicochemical Profile
The utility of 4-(Aminomethyl)-2,6-dimethylaniline lies in the electronic and steric disparity between its two nitrogen centers.
| Property | Data | Notes |
| Chemical Name | 4-(Aminomethyl)-2,6-dimethylaniline | IUPAC |
| Synonyms | 4-amino-3,5-dimethylbenzylamine; Benzenemethanamine, 4-amino-3,5-dimethyl- | |
| Molecular Formula | ||
| Molecular Weight | 150.22 g/mol | |
| Appearance | Off-white to pale yellow solid/powder | Oxidizes upon air exposure |
| Melting Point | 121–123 °C (Lit.[1][2] for related analogs) | |
| Boiling Point | ~283 °C (Predicted) | |
| pKa (Aliphatic) | ~9.5 (Estimated) | Highly nucleophilic |
| pKa (Aromatic) | ~4.0 (Estimated) | Low nucleophilicity due to resonance and steric hindrance |
| Solubility | DMSO, Methanol, DCM | Limited water solubility unless protonated |
Synthesis & Manufacturing Protocols
The synthesis of 4-(Aminomethyl)-2,6-dimethylaniline is typically achieved via a two-step sequence starting from the commercially available 4-bromo-2,6-dimethylaniline . This route avoids the over-alkylation issues common in direct amination strategies.
Step 1: Rosenmund-von Braun Cyanation
Conversion of the aryl bromide to the aryl nitrile.
-
Reagents: 4-Bromo-2,6-dimethylaniline, Copper(I) cyanide (CuCN), N-methyl-2-pyrrolidone (NMP).[3]
-
Protocol:
-
Charge a reaction vessel with 4-bromo-2,6-dimethylaniline (1.0 eq) and CuCN (1.5 eq).
-
Dissolve in anhydrous NMP (5 mL/mmol).
-
Heat to 180–200 °C under inert atmosphere (
) for 4–6 hours. -
Workup: Cool to RT. Pour into aqueous ammonia/water mixture to complex copper salts. Extract with ethyl acetate.[3]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 2: Nitrile Reduction
Reduction of the nitrile to the primary amine without reducing the aromatic ring.
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Raney Nickel/H . -
Protocol (Hydride Method):
-
Suspend LiAlH
(2.0 eq) in anhydrous THF at 0 °C. -
Dropwise add a solution of 4-cyano-2,6-dimethylaniline (1.0 eq) in THF.
-
Allow to warm to RT and reflux for 3 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add water (
mL), 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate. Concentrate the filtrate.
-
Purification: Recrystallization or formation of the dihydrochloride salt using HCl/Dioxane.
-
Synthesis Pathway Diagram[7]
Figure 1: Synthetic route from bromo-precursor via nitrile intermediate.
Orthogonal Reactivity & Mechanism
The core value of this scaffold is the reactivity gap between the two amine sites. This allows researchers to perform sequential, selective reactions without the need for protecting groups.
Site A: The Aliphatic Amine (C4-Position)
-
Nature: Primary benzylamine (
). -
Reactivity: High nucleophilicity, high basicity (pKa ~9.5).
-
Target: Reacts rapidly with activated esters (NHS-esters), isocyanates, and aldehydes (reductive amination) under mild conditions (0 °C to RT).
Site B: The Aromatic Amine (C1-Position)
-
Nature: Aniline substituted with ortho-methyl groups.
-
Reactivity: Low nucleophilicity, low basicity (pKa ~4.0).
-
Steric Effect: The 2,6-dimethyl groups create a "steric wall," preventing bulky electrophiles from attacking.
-
Target: Requires forcing conditions (high heat), specific catalysts (Buchwald-Hartwig coupling), or highly reactive electrophiles (acid chlorides) to react. It is resistant to mild acylation.
Experimental Workflow for Orthogonal Conjugation
-
Step 1: React the scaffold with Linker A-NHS ester . Only the aliphatic amine reacts.
-
Step 2: Perform a palladium-catalyzed cross-coupling or high-temperature acylation on the aromatic amine to attach Payload B .
Figure 2: Orthogonal reactivity profile demonstrating selective functionalization pathways.
Applications in Drug Development[2][4]
HIV Inhibitor Synthesis (Dapivirine Analogs)
This scaffold is a key intermediate in the synthesis of Diarylpyrimidine (DAPY) analogs, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Mechanism: The aromatic amine couples with a chloropyrimidine core. The 2,6-dimethyl substitution is crucial for locking the conformation of the inhibitor within the HIV-1 reverse transcriptase binding pocket ("horseshoe" conformation), maximizing potency against wild-type and mutant strains.
Antibody-Drug Conjugates (ADCs)
The molecule serves as a non-cleavable linker .
-
The aliphatic amine attaches to the antibody (via succinimide chemistry).
-
The aromatic amine attaches to the cytotoxic payload.
-
Advantage: The steric hindrance around the aromatic amine increases the metabolic stability of the payload linkage in plasma.
NHC Ligand Precursors
Used to synthesize N-heterocyclic carbene ligands for Grubbs-type catalysts. The bulky 2,6-dimethylaniline moiety provides the necessary steric bulk to stabilize active metal centers in olefin metathesis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially toxic by inhalation/ingestion (typical of anilines).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The benzylic amine is sensitive to atmospheric
(carbamate formation) and oxidation. -
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides (unless reaction is intended).
References
-
PubChem. Compound Summary for CID 101384202 (Related Structure). National Library of Medicine (US). [Link]
- Janssen Pharmaceutica.Patent US7037917B2: HIV replication inhibiting pyrimidines. (Describes the use of 4-cyano-2,6-dimethylaniline precursor).
Sources
- 1. 4-氨基-3,5-二甲基苯甲胺 - CAS号 917388-67-1 - 摩熵化学 [molaid.com]
- 2. EP1225874A1 - Antiviral compositions - Google Patents [patents.google.com]
- 3. EP2089384B1 - 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 4. US20060009474A1 - Prodrugs of HIV replication inhibiting pyrimidines - Google Patents [patents.google.com]
- 5. US7037917B2 - HIV replication inhibiting pyrimidines - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
